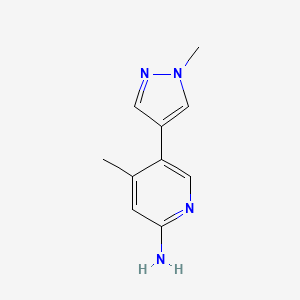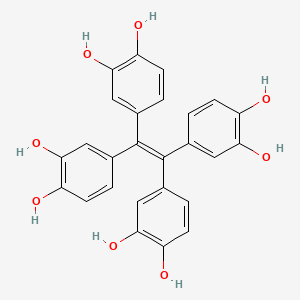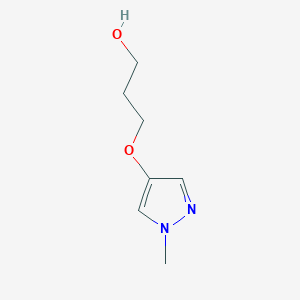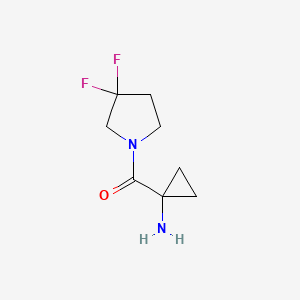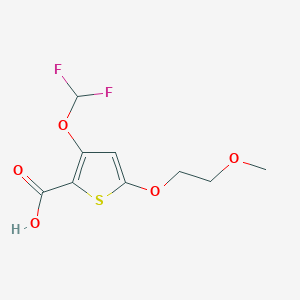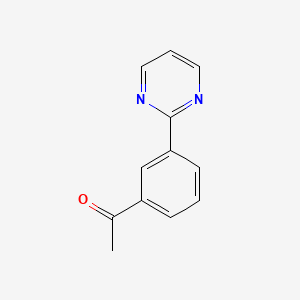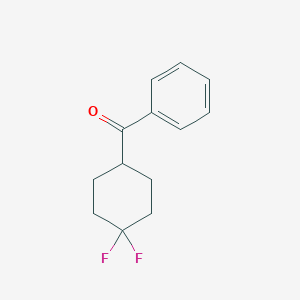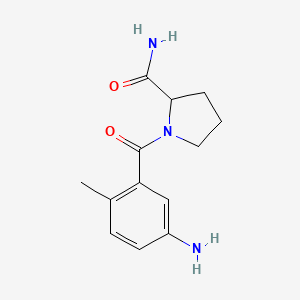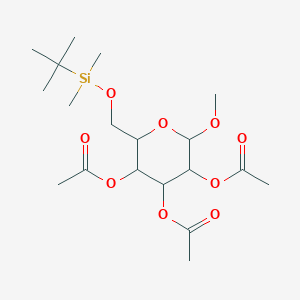
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a synthetic chemical compound belonging to the group of oligosaccharides and monosaccharides. This compound is often used in the synthesis of complex carbohydrates and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside using tert-butyldimethylsilyl chloride (TBDMSCl) and acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in glycosylation reactions and form stable glycosidic bonds. These interactions are crucial in various biological processes and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl-6-O-tert-butyldimethylsilyl-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar in structure but with pivaloyl groups instead of acetyl groups.
6-O-(tert-Butyldimethylsilyl)-D-galactal: Another related compound used in oligosaccharide synthesis.
Uniqueness
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is unique due to its specific combination of protective groups, which makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
Properties
Molecular Formula |
C19H34O9Si |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3 |
InChI Key |
DZCGETIINZOISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



